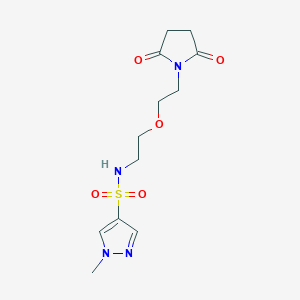

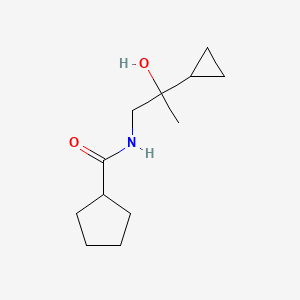

![molecular formula C26H26N2O2S2 B2500327 N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(4-ethoxyphenyl)acetamide CAS No. 923484-46-2](/img/structure/B2500327.png)

N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(4-ethoxyphenyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(4-ethoxyphenyl)acetamide is a complex molecule that appears to be related to various synthesized acetamide derivatives with potential biological activities. Although the specific compound is not directly mentioned in the provided papers, insights can be drawn from related structures and their properties.

Synthesis Analysis

The synthesis of related compounds involves several steps, including refluxing benzothiazoles with acetic acid to form hydrogen bond associated N-(benzo[d]thiazol-2-yl) acetamides . Additionally, C-C coupling methodology in the presence of Pd(0) using aryl boronic pinacol ester/acids has been employed to synthesize N-(6-arylbenzo[d]thiazol-2-yl)acetamides . Another related synthesis involves the acylation reaction of trifluoroacetic anhydride with 2-amino-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carbonitrile, prepared via microwave-assisted Gewald reaction .

Molecular Structure Analysis

The molecular structure of similar compounds has been elucidated using various analytical techniques. For instance, X-ray diffraction analysis has revealed that certain synthesized acetamide derivatives exhibit specific conformations, such as a half-chair conformation for the cyclohexene ring and a planar thiophene ring .

Chemical Reactions Analysis

The chemical reactivity of related compounds includes the formation of hydrogen-bonded assemblies and dimers, as seen in the case of N-(benzo[d]thiazol-2-yl)acetamide derivatives . These interactions are crucial for the biological activity of the compounds, as they can influence the binding to biological targets.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives are influenced by their molecular structure. The presence of substituents on the benzothiazole moiety can lead to different hydrogen bonding patterns, which in turn affect the photophysical properties of the crystals . The synthesis methods employed also contribute to the overall yield, purity, and environmental impact of the synthetic procedures .

Aplicaciones Científicas De Investigación

Antitumor Activities

Studies have shown that derivatives of 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide, which share a similar structure with the compound , have significant antitumor activities. They were synthesized to form different heterocyclic derivatives and showed high inhibitory effects against various human cancer cell lines including breast adenocarcinoma (MCF-7), non-small cell lung cancer (NCI-H460), and CNS cancer (SF-268) (Shams et al., 2010). Additionally, another study synthesized N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives showing considerable anticancer activity against some cancer cell lines, marking this chemical structure as potential for antitumor applications (Yurttaş et al., 2015).

Antimicrobial and Dyeing Applications

Derivatives of 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide have also been used to create polyfunctionalized acyclic and heterocyclic dye precursors, exhibiting significant antimicrobial activity against a broad range of organisms. These compounds have been applied in dyeing and textile finishing, showcasing the versatility of the chemical structure in various applications (Shams et al., 2011).

Photophysical Properties

Research into the photophysical properties of amide hydrogen-bonded N-(benzo[d]thiazol-2-yl) acetamides revealed distinct hydrogen bond associations based on the substituent in the benzothiazole moiety. This insight into the molecular interactions and assemblies provides valuable information for further scientific applications, especially in material sciences (Balijapalli et al., 2017).

Mecanismo De Acción

Target of Action

Compounds with similar structures, such as benzothiazole derivatives, have been associated with diverse biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities .

Mode of Action

It is known that benzothiazole derivatives can interact with various biological targets, leading to a range of effects .

Biochemical Pathways

Benzothiazole derivatives have been found to interact with a variety of biochemical pathways, leading to their diverse biological activities .

Pharmacokinetics

The admet calculation showed a favourable pharmacokinetic profile of synthesized compounds .

Result of Action

It is known that benzothiazole derivatives can have a range of effects at the molecular and cellular level, depending on their specific targets and mode of action .

Action Environment

It is known that environmental factors can influence the action of many compounds, and this is likely to be the case for this compound as well .

Propiedades

IUPAC Name |

N-[3-(1,3-benzothiazol-2-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-(4-ethoxyphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26N2O2S2/c1-3-30-18-11-9-17(10-12-18)15-23(29)28-26-24(19-13-8-16(2)14-22(19)32-26)25-27-20-6-4-5-7-21(20)31-25/h4-7,9-12,16H,3,8,13-15H2,1-2H3,(H,28,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDECKXDBSXNVDK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)CC(=O)NC2=C(C3=C(S2)CC(CC3)C)C4=NC5=CC=CC=C5S4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Cyclopropyl-2-({1-[2-(morpholin-4-yl)ethyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2500244.png)

![N-allyl-N'-[2-chloro-6-(3,4-dihydro-2H-chromen-4-yloxy)benzyl]thiourea](/img/structure/B2500245.png)

![N-(2,5-dimethylphenyl)-2-[[2-[(2-fluorophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide](/img/structure/B2500246.png)

![8-[(2-Methylpropan-2-yl)oxycarbonyl]-2,2-dioxo-2lambda6-thia-8-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B2500248.png)

![N-(3,5-dimethylphenyl)-6-(4-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2500255.png)

![1-(4-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenoxypropan-1-one](/img/structure/B2500259.png)

![3,4-dichloro-N-[4-(dimethylamino)phenyl]benzamide](/img/structure/B2500260.png)

![5-[(4-cyclohexylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2500263.png)

![Ethyl 3-[(4-methylpiperidin-1-yl)sulfonyl]-1-benzothiophene-2-carboxylate](/img/structure/B2500267.png)